Tubulin degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

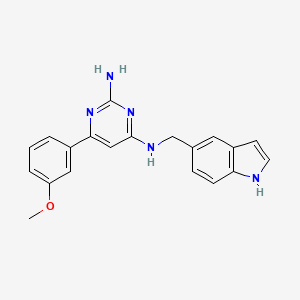

C20H19N5O |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

4-N-(1H-indol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C20H19N5O/c1-26-16-4-2-3-14(10-16)18-11-19(25-20(21)24-18)23-12-13-5-6-17-15(9-13)7-8-22-17/h2-11,22H,12H2,1H3,(H3,21,23,24,25) |

InChI Key |

DOZCEYNDPGHGAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to W13 and the Tubulin Degradation Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield a direct, documented pathway for tubulin degradation specifically mediated by a compound named "W13." The compound W13 is a well-characterized calmodulin antagonist. This guide will therefore address the two components of the query separately. The first section will provide a detailed overview of the compound W13 and its mechanism of action as a calmodulin antagonist. The second section will offer an in-depth technical guide to the primary pathway of tubulin degradation, the ubiquitin-proteasome system.

Section 1: The Compound W13 - A Calmodulin Antagonist

The compound W13, chemically known as N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide, is a well-established inhibitor of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of Ca2+ signals in eukaryotic cells. By binding to CaM, W13 prevents it from interacting with and activating its various downstream target proteins, thereby interfering with a multitude of cellular processes.

Mechanism of Action of W13

Calmodulin is a small, dumbbell-shaped protein with four Ca2+ binding sites. Upon binding to intracellular calcium, CaM undergoes a conformational change, exposing hydrophobic domains that allow it to bind to and activate a wide array of target enzymes, including kinases, phosphatases, and phosphodiesterases. W13 and its analogues act by binding to the hydrophobic domains of Ca2+-activated CaM, thereby competitively inhibiting the binding of CaM to its target proteins. This inhibition disrupts the Ca2+/CaM signaling cascade.

Quantitative Data on W13 Activity

The biological effects of W13 have been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PDE Activity) | 68 µM | Calmodulin-activated phosphodiesterase | |

| Effect on Cell Proliferation | Dose-dependent inhibition | Multiple Myeloma (MM) cell lines | [1] |

| Induction of G1 Arrest | Observed with W-13 treatment | Multiple Myeloma (MM) cell lines | [1] |

| Apoptosis Induction | Observed via caspase activation | Multiple Myeloma (MM) cell lines | [1] |

Experimental Protocol: Cell Treatment with W13

This protocol provides a general framework for treating cultured cells with W13 to study its effects on cellular processes.

Materials:

-

W13 hydrochloride (N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate cell culture medium

-

Cultured cells of interest

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of W13 (e.g., 10-50 mM) in sterile DMSO. Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.

-

Treatment Preparation: On the day of the experiment, thaw the W13 stock solution. Prepare working concentrations of W13 by diluting the stock solution in a fresh, pre-warmed cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO used for the highest W13 concentration).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of W13 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT, WST-8), cell cycle analysis (flow cytometry), apoptosis assays (Annexin V staining), or Western blotting for specific protein expression.[1]

Section 2: The Tubulin Degradation Pathway

Tubulin, the protein subunit of microtubules, is a relatively stable protein. However, its degradation is crucial for maintaining cellular homeostasis and protein quality control. The primary mechanism for the degradation of tubulin, like most intracellular proteins, is the ubiquitin-proteasome system (UPS).

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and specific process that targets proteins for degradation. This pathway involves two main steps: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.

Key Steps in the UPS:

-

Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).

-

Ubiquitin Ligation: A ubiquitin ligase (E3) recognizes the specific protein substrate (in this case, tubulin) and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated tubulin is recognized and degraded by the 26S proteasome, a large multi-protein complex. The ubiquitin molecules are recycled.

Key Proteins in Tubulin Degradation

Several E3 ligases have been implicated in the degradation of tubulin and associated proteins, highlighting the specificity of this process.

| Protein | Type | Function in Tubulin Degradation | Reference |

| Parkin | RING-finger E3 Ligase | Targets tubulin heterodimers for degradation. | |

| CHIP (C-terminus of Hsc70-interacting protein) | U-box E3 Ligase | Involved in the degradation of misfolded tubulin. | |

| E6AP | HECT E3 Ligase | Can mediate the ubiquitination of tubulin. |

Experimental Protocol: In Vitro Tubulin Degradation Assay

This protocol outlines a general method for assessing tubulin degradation in vitro, which can be adapted to investigate the effects of specific compounds or E3 ligases.

Materials:

-

Purified tubulin protein

-

Recombinant E1, E2, and a specific E3 ligase

-

Ubiquitin

-

ATP

-

26S proteasome complex

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

SDS-PAGE and Western blotting reagents

-

Anti-tubulin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, ATP, ubiquitin, E1, E2, and the specific E3 ligase.

-

Substrate Addition: Add the purified tubulin to the reaction mixture. If testing an inhibitor, it would be added at this stage.

-

Ubiquitination Reaction: Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the polyubiquitination of tubulin.

-

Degradation Reaction: Add the purified 26S proteasome to the reaction mixture.

-

Time-Course Sampling: Take aliquots of the reaction at different time points (e.g., 0, 30, 60, 120 minutes). Stop the reaction in each aliquot by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the samples by SDS-PAGE followed by Western blotting using an anti-tubulin antibody. A decrease in the tubulin band over time indicates degradation.

Conclusion

While the compound W13 is a valuable tool for studying Ca2+/Calmodulin signaling and has shown potential in cancer research through mechanisms like cell cycle arrest and apoptosis induction, there is no direct evidence in the reviewed literature to suggest that it functions by promoting tubulin degradation. The degradation of tubulin is a distinct process primarily managed by the ubiquitin-proteasome system, involving a cascade of specific enzymes. Researchers investigating the effects of W13 on the cytoskeleton should consider its established role as a calmodulin antagonist and its potential indirect effects on microtubule stability, which is regulated by calmodulin, rather than a direct induction of tubulin degradation. Further research would be required to establish any potential, currently undocumented, link between W13 and the tubulin degradation machinery.

References

Unraveling the Mechanism of Tubulin Degrader 1: A Technical Guide to the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of targeted protein degradation, focusing on Tubulin Degrader 1 (TD-1), a potent Proteolysis Targeting Chimera (PROTAC). We will explore its mechanism of action, which hijacks the ubiquitin-proteasome system (UPS) to selectively eliminate tubulin, a critical component of the cytoskeleton and a key target in oncology. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound (TD-1)

This compound, also known as PROTAC tubulin-Degrader-1 (compound W13), is a heterobifunctional small molecule designed to induce the degradation of α-, β-, and βIII-tubulin. It is composed of three key moieties: a ligand that binds to tubulin, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two components. By bringing tubulin and CRBN into close proximity, TD-1 facilitates the ubiquitination of tubulin, marking it for degradation by the 26S proteasome. This targeted degradation leads to potent anti-proliferative activity in various cancer cell lines, including those resistant to traditional tubulin-targeting agents like Taxol.[1]

Mechanism of Action: The Ubiquitin-Proteasome System

The primary mechanism of action of TD-1 is the induced degradation of tubulin via the ubiquitin-proteasome system. This process can be broken down into several key steps:

-

Ternary Complex Formation: TD-1 simultaneously binds to a tubulin heterodimer and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a transient ternary complex.

-

Ubiquitination: The formation of this complex brings the E2 ubiquitin-conjugating enzyme, associated with the E3 ligase, into close proximity to the tubulin substrate. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of tubulin, resulting in a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated tubulin is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and cleaves the tubulin into small peptides, effectively eliminating it from the cell.

-

TD-1 Recycling: After inducing ubiquitination, TD-1 is released from the complex and can bind to another tubulin and CRBN molecule, acting catalytically to induce multiple rounds of degradation.

This targeted degradation of tubulin disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[1]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| MCF-7 | Breast Cancer | 0.004 | 72 |

| A549 | Non-Small Cell Lung Cancer | 0.021 | 72 |

| HepG2 | Liver Cancer | 0.015 | 72 |

| MGC-803 | Gastric Cancer | 0.011 | 72 |

| HeLa | Cervical Cancer | 0.008 | 72 |

| U937 | Histiocytic Lymphoma | 0.006 | 72 |

Data sourced from MedchemExpress.[1]

Table 2: Tubulin Degradation Efficiency of this compound (DC50)

| Cell Line | Tubulin Isoform | DC50 (nM) | Incubation Time (h) |

| A549 | α-tubulin | 296 | 48 |

| A549 | β-tubulin | 856 | 48 |

| A549 | βIII-tubulin | 251 | 48 |

| A549/Taxol | α-tubulin | 32 | 48 |

| A549/Taxol | β-tubulin | 972 | 48 |

| A549/Taxol | βIII-tubulin | 5 | 48 |

Data sourced from MedchemExpress.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of TD-1 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (TD-1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of TD-1 in complete medium. Remove the old medium from the wells and add 100 µL of the TD-1 dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.

Tubulin Degradation Assay (Western Blot)

This protocol is for assessing the degradation of tubulin in cells treated with TD-1.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

This compound (TD-1)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-α-tubulin, anti-β-tubulin, anti-βIII-tubulin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imager

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of TD-1 for the desired time (e.g., 48 hours). Include a vehicle control and a co-treatment with MG132 to confirm proteasome-dependent degradation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imager.

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of tubulin degradation.

References

The Role and Therapeutic Potential of Tubulin Degrader 1 (TD1) in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with drug resistance, particularly to tubulin-targeting agents like taxanes, posing a significant clinical challenge. The emergence of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs), offers a novel therapeutic strategy to overcome these limitations. This technical guide provides an in-depth overview of Tubulin Degrader 1 (TD1), a potent and selective tubulin-degrading PROTAC, and its preclinical efficacy in NSCLC models. We will delve into its mechanism of action, summarize key quantitative preclinical data, provide detailed experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows.

Introduction to Tubulin Degraders in NSCLC

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their critical role in cell division has made them a successful target for anticancer therapies for decades[1][2]. Conventional tubulin-targeting agents, such as taxanes and vinca alkaloids, function by stabilizing or destabilizing microtubules, respectively, leading to mitotic arrest and apoptosis[1]. However, their efficacy can be limited by the development of resistance, often through mechanisms like the overexpression of specific tubulin isotypes (e.g., βIII-tubulin) or the upregulation of drug efflux pumps[3][4].

Targeted protein degradation offers a distinct and potentially more robust approach. Instead of merely inhibiting the function of a target protein, degraders harness the cell's own ubiquitin-proteasome system (UPS) to eliminate the protein entirely. PROTACs are heterobifunctional molecules that exemplify this strategy. They consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, potentially leading to a more profound and sustained pharmacological effect.

This compound (TD1), also referred to as PROTAC tubulin-Degrader-1 or compound W13, is a PROTAC designed to specifically target tubulin for degradation. It comprises a tubulin-binding ligand, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, including NSCLC, and notably, in taxane-resistant models.

Quantitative Preclinical Data Summary

The preclinical efficacy of this compound has been evaluated in various NSCLC cell lines, including the taxane-sensitive A549 line and its taxol-resistant counterpart, A549/Taxol. The key quantitative findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |

| A549 (NSCLC) | PROTAC tubulin-Degrader-1 | 0.004 - 0.021 | 72 |

| MCF-7 (Breast) | PROTAC tubulin-Degrader-1 | 0.004 - 0.021 | 72 |

| HepG2 (Liver) | PROTAC tubulin-Degrader-1 | 0.004 - 0.021 | 72 |

| MGC-803 (Gastric) | PROTAC tubulin-Degrader-1 | 0.004 - 0.021 | 72 |

| HeLa (Cervical) | PROTAC tubulin-Degrader-1 | 0.004 - 0.021 | 72 |

| U937 (Leukemia) | PROTAC tubulin-Degrader-1 | 0.004 - 0.021 | 72 |

Data sourced from MedchemExpress and Bioworld technical sheets.

Table 2: Tubulin Degradation Capacity of this compound

| Cell Line | Tubulin Isotype | DC50 (nM) | Exposure Time (h) |

| A549 | α-tubulin | 296 | 48 |

| A549 | β-tubulin | 856 | 48 |

| A549 | β3-tubulin | 251 | 48 |

| A549/Taxol | α-tubulin | 32 | 48 |

| A549/Taxol | β-tubulin | 972 | 48 |

| A549/Taxol | β3-tubulin | 5 | 48 |

DC50 represents the concentration required to degrade 50% of the target protein. Data sourced from MedchemExpress and Bioworld technical sheets.

Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) (%) |

| A549 | 15 mg/kg, i.p., once every two days, 23 days | 34.1 |

| A549/Taxol | 15 mg/kg, i.p., once every two days, 23 days | 65.8 |

Data sourced from MedchemExpress technical sheet.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by hijacking the ubiquitin-proteasome system to induce the degradation of α-, β-, and β3-tubulin. This degradation of tubulin monomers disrupts microtubule dynamics, leading to a cascade of cellular events culminating in cell death.

Signaling Pathway of TD1-Mediated Tubulin Degradation

The core mechanism involves the formation of a ternary complex between TD1, tubulin, and the CRBN E3 ligase. This proximity induces the poly-ubiquitination of tubulin, marking it for recognition and degradation by the 26S proteasome.

References

- 1. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]

Overcoming Taxol Resistance with Tubulin Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel strategy to overcome Taxol (paclitaxel) resistance in cancer cells through the targeted degradation of tubulin. We will focus on the mechanism and preclinical efficacy of a specific proteolysis-targeting chimera (PROTAC), referred to as Tubulin Degrader 1 (also known as W13), a potent and selective degrader of α/β/β3-tubulin.

Introduction: The Challenge of Taxol Resistance

Taxol, a cornerstone of chemotherapy, exerts its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and apoptosis.[1][2] However, its clinical efficacy is often limited by the development of drug resistance. Key mechanisms of Taxol resistance include:

-

Overexpression of Drug Efflux Pumps: P-glycoprotein (P-gp), encoded by the MDR1 gene, actively pumps Taxol out of the cancer cell, reducing its intracellular concentration to sub-therapeutic levels.[3][4]

-

Alterations in Tubulin Subunits: Mutations in the genes encoding α- and β-tubulin can alter the drug-binding site, reducing Taxol's affinity for microtubules.[5]

-

Changes in Tubulin Isotype Composition: Overexpression of specific β-tubulin isotypes, particularly β3-tubulin, is frequently observed in resistant tumors and is associated with reduced sensitivity to microtubule-targeting agents.

-

Defects in Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as Bcl-2 family members, can allow cancer cells to evade drug-induced cell death.

Targeted protein degradation offers a novel therapeutic modality to counteract these resistance mechanisms. By eliminating the target protein entirely, rather than merely inhibiting it, degraders can potentially overcome resistance driven by overexpression or mutations in the target.

This compound: A PROTAC Approach

This compound (W13) is a heterobifunctional PROTAC designed to specifically target tubulin for degradation. It is composed of three key components:

-

A tubulin-binding ligand derived from the microtubule-destabilizing agent CA-4.

-

An E3 ligase-recruiting ligand that binds to Cereblon (CRBN).

-

A linker that connects the two ligands.

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway, inducing the degradation of tubulin via the ubiquitin-proteasome system (UPS).

Caption: Mechanism of action of this compound (W13).

Preclinical Efficacy in Taxol-Resistant Models

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in both Taxol-sensitive (A549) and Taxol-resistant (A549/Taxol) non-small cell lung cancer (NSCLC) cell lines. The A549/Taxol cell line is characterized by the overexpression of β3-tubulin, a key driver of resistance.

In Vitro Activity

The in vitro efficacy of this compound highlights its ability to induce tubulin degradation and subsequent cell death, particularly in the resistant cell line.

| Parameter | A549 (Taxol-Sensitive) | A549/Taxol (Taxol-Resistant) | Reference |

| Tubulin Degradation (DC50) | 0.251 µM | 0.005 µM | |

| Cell Proliferation (IC50) | 0.004 - 0.021 µM (range across multiple lines) | Potent inhibition at 2, 10, 50 nM | |

| Cell Cycle Arrest (at 0.05 µM) | 73.41% in G2/M phase | Similar to A549 | |

| Apoptosis Induction (at 0.05 µM) | Not specified | 36.2% increase | |

| Colony Formation | Inhibited in a dose-dependent manner (2-50 nM) | Inhibited in a dose-dependent manner (2-50 nM) |

In Vivo Antitumor Efficacy

In xenograft mouse models, this compound demonstrated significant tumor growth inhibition, outperforming Taxol, especially in the Taxol-resistant model.

| Treatment Group | A549 Xenograft Model | A549/Taxol Xenograft Model | Reference |

| This compound (15 mg/kg) | 34.1% TGI | 65.8% TGI | |

| Taxol (10 mg/kg) | 28.5% TGI | 52.0% TGI |

TGI: Tumor Growth Inhibition. Importantly, no significant changes in body weight were observed in the treated mice, suggesting a favorable toxicity profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for Tubulin Degradation

This protocol is for determining the extent of tubulin degradation in cultured cells following treatment with the degrader.

Caption: Workflow for Western Blot analysis of tubulin degradation.

Methodology:

-

Cell Culture: Plate A549 and A549/Taxol cells in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Immunoblotting:

-

Incubate the membrane with primary antibodies against α-tubulin, β-tubulin, β3-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software. Normalize tubulin band intensities to the loading control to determine the relative level of degradation.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the anti-proliferative activity of the degrader.

Methodology:

-

Cell Seeding: Seed A549 and A549/Taxol cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a serial dilution of this compound or Taxol. Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

-

-

Data Analysis: Normalize the readings to the vehicle control wells. Plot the cell viability against the logarithm of the drug concentration and calculate the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the degrader on cell cycle progression.

Methodology:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired concentration of this compound (e.g., 50 nM) for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This protocol assesses the in vivo anti-tumor efficacy of the degrader.

Methodology:

-

Cell Implantation: Subcutaneously inject A549 or A549/Taxol cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers until tumors reach a predetermined size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound at 15 mg/kg, Taxol at 10 mg/kg).

-

Dosing: Administer the compounds via the specified route (e.g., intraperitoneal injection) and schedule (e.g., once every two days for 23 days).

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Logical Framework: Overcoming Resistance

The use of a tubulin degrader provides a clear, logical advantage over traditional inhibitors in the context of resistance driven by target protein overexpression.

Caption: Logical advantage of a degrader vs. an inhibitor.

Conclusion

This compound represents a promising strategy for overcoming Taxol resistance, particularly in tumors characterized by the overexpression of β3-tubulin. By hijacking the cell's own protein disposal machinery, this PROTAC achieves potent degradation of its target, leading to robust anti-tumor activity in preclinical models of resistant NSCLC. The catalytic nature of this approach allows it to effectively counteract resistance mechanisms based on target protein upregulation. Further investigation and development of tubulin-targeting PROTACs could provide a valuable new therapeutic option for patients with drug-resistant cancers.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. Taxol: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Taxol resistance related to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

PROTAC Technology for Targeting the Cytoskeleton: A Technical Guide

Introduction to PROTAC Technology

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary strategy in drug discovery, offering the ability to eliminate specific proteins of interest (POIs) rather than merely inhibiting them.[1][2][3] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By bringing the target protein and an E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). This event-driven mechanism allows a single PROTAC molecule to catalytically trigger the degradation of multiple target proteins. This approach has the potential to target proteins previously considered "undruggable" and overcome resistance mechanisms associated with traditional small-molecule inhibitors.

Targeting the Cytoskeleton: A Formidable Challenge

The cytoskeleton is a dynamic network of protein filaments, including microtubules, actin filaments, and intermediate filaments, that plays a crucial role in cell structure, division, and motility. Its components, particularly tubulin and actin, are highly abundant and exist in a complex equilibrium between monomeric and polymeric states. This presents unique challenges for PROTAC-mediated degradation:

-

High Protein Abundance: The sheer quantity of cytoskeletal proteins can overwhelm the cellular degradation machinery.

-

Complex Homeostasis: The dynamic nature of the cytoskeleton means that targeting one component can have widespread and potentially toxic effects on cellular function.

-

Structural Complexity: Cytoskeletal proteins often form large, stable polymers, which may be less accessible to the PROTAC-E3 ligase complex.

Despite these hurdles, the successful degradation of cytoskeletal proteins holds immense therapeutic potential, particularly in oncology, where microtubule-destabilizing agents are already a cornerstone of chemotherapy.

PROTACs Targeting Cytoskeletal Proteins

Recent research has focused on developing PROTACs for key cytoskeletal components, with a primary emphasis on tubulin.

Tubulin-Targeting PROTACs

Tubulin, the building block of microtubules, is a well-established target in cancer therapy. Several studies have explored the development of tubulin-targeting PROTACs, with varying degrees of success.

One notable example is PROTAC tubulin-Degrader-1 , which has demonstrated the ability to effectively degrade α-tubulin, β-tubulin, and β3-tubulin in non-small cell lung cancer (NSCLC) cell lines, including those resistant to conventional taxol treatment. This degrader has shown potent anti-proliferative activity, induces cell cycle arrest at the G2/M phase, and promotes apoptosis.

Quantitative Data for Tubulin-Targeting PROTACs

| PROTAC Name | Target(s) | Cell Line(s) | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Target Ligand | Reference |

| PROTAC tubulin-Degrader-1 | α-tubulin | A549 | 296 | Not Reported | CRBN Ligand (Pomalidomide derivative) | Tubulin Ligand (HY-N2146) | |

| A549/Taxol | 32 | Not Reported | |||||

| β-tubulin | A549 | 856 | Not Reported | ||||

| A549/Taxol | 972 | Not Reported | |||||

| β3-tubulin | A549 | 251 | Not Reported | ||||

| A549/Taxol | 5 | Not Reported | |||||

| DP1 | BRD4 | SU-DHL-4 | 10,840 | ~98 | DCAF15 Ligand | JQ1 |

Note: Data for a BRD4-targeting PROTAC is included for comparison of degradation efficiency.

Signaling Pathways and Experimental Workflows

The development of cytoskeleton-targeting PROTACs involves a series of well-defined experimental steps to assess their efficacy and mechanism of action.

General Mechanism of PROTAC Action

The fundamental principle of PROTAC technology is the induced proximity of a target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Evaluating Cytoskeleton-Targeting PROTACs

The evaluation of a novel cytoskeleton-targeting PROTAC follows a logical progression from initial synthesis to in-depth cellular and functional assays.

Caption: Workflow for the development and evaluation of cytoskeleton-targeting PROTACs.

Detailed Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein after PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A549) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-α-tubulin, anti-β-tubulin) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The level of the target protein is normalized to the loading control.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the PROTAC and calculate the IC50 value.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.

Immunofluorescence for Cytoskeleton Integrity

Objective: To visualize the effect of the PROTAC on the structure and organization of the cytoskeleton.

Methodology:

-

Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a culture dish. Treat with the PROTAC as required.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against the cytoskeletal protein of interest (e.g., anti-α-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion and Future Directions

PROTAC technology presents a promising new frontier for targeting the cytoskeleton, offering a novel mechanism to overcome the limitations of traditional inhibitors. While challenges related to the high abundance and dynamic nature of cytoskeletal proteins remain, the successful development of tubulin degraders demonstrates the feasibility of this approach. Future research will likely focus on:

-

Targeting Other Cytoskeletal Components: Expanding the scope of PROTACs to include actin, vimentin, and other cytoskeletal-associated proteins.

-

Improving PROTAC Properties: Optimizing the physicochemical properties of PROTACs to enhance their cell permeability, stability, and in vivo efficacy.

-

Exploring Novel E3 Ligases: Expanding the repertoire of E3 ligases utilized in PROTAC design to potentially achieve tissue-specific targeting and mitigate off-target effects.

-

Combination Therapies: Investigating the synergistic effects of cytoskeleton-targeting PROTACs with other anti-cancer agents.

As our understanding of the intricate interplay between PROTACs and the cellular protein degradation machinery deepens, we can expect to see the emergence of highly potent and selective cytoskeleton-targeting therapeutics for a range of diseases.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anti-Tumor Efficacy of Tubulin Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo anti-tumor efficacy of PROTAC Tubulin degrader 1, also identified as Compound W13. This molecule represents a novel therapeutic modality designed to overcome the limitations of traditional microtubule-targeting agents by inducing the selective degradation of tubulin. This document details its mechanism of action, summarizes key preclinical efficacy data, and provides the experimental protocols utilized in these foundational studies.

Introduction: A New Paradigm in Microtubule Targeting

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for critical cellular processes, including mitosis, cell motility, and intracellular transport.[1][2] For decades, they have been a highly successful target for anticancer drugs, with agents like taxanes and vinca alkaloids being mainstays in chemotherapy.[2][3][4] However, their clinical utility is often hampered by the development of drug resistance and dose-limiting toxicities.

Targeted protein degradation offers a new approach to neutralize pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This strategy can offer advantages over traditional inhibition, including the potential to eliminate all functions of a target protein and act at sub-stoichiometric concentrations, which may lead to improved dosing and safety profiles. This compound is a PROTAC designed to specifically target tubulin for degradation, showing promise in overcoming resistance to conventional microtubule inhibitors.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by linking tubulin to the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity triggers the poly-ubiquitination of α-, β-, and specifically β3-tubulin, marking them for destruction by the cell's proteasomal machinery. The degradation of tubulin monomers disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This direct elimination of the tubulin protein pool is a distinct mechanism from inhibitors that merely bind to and stabilize or destabilize microtubules.

Quantitative Data Summary

The anti-tumor activity of this compound has been quantified through both in vitro and in vivo studies. The data highlights its potency against various cancer cell lines, including a taxol-resistant model.

In Vitro Anti-proliferative and Degradation Activity

This compound demonstrates potent anti-proliferative activity across multiple human tumor cell lines and effectively induces the degradation of multiple tubulin isoforms.

| Cell Line | Cancer Type | IC₅₀ (µM) | Tubulin Isoform | DC₅₀ (nM) |

| MCF-7 | Breast Cancer | 0.021 | α-tubulin (A549) | 296 |

| A549 | Non-Small Cell Lung | 0.004 | β-tubulin (A549) | 856 |

| HepG2 | Liver Cancer | 0.011 | β3-tubulin (A549) | 251 |

| MGC-803 | Gastric Cancer | 0.015 | α-tubulin (A549/Taxol) | 32 |

| HeLa | Cervical Cancer | 0.007 | β-tubulin (A549/Taxol) | 972 |

| U937 | Histiocytic Lymphoma | 0.010 | β3-tubulin (A549/Taxol) | 5 |

| Table 1: In Vitro Activity of this compound. IC₅₀ represents the concentration for 50% inhibition of cell growth after 72h. DC₅₀ is the concentration for 50% degradation of the target protein after 48h. Data sourced from MedchemExpress. |

In Vivo Anti-Tumor Efficacy

The in vivo efficacy was evaluated in a xenograft model using both taxol-sensitive (A549) and taxol-resistant (A549/Taxol) non-small cell lung cancer cells.

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Body Weight Changes |

| Xenograft Mice | A549 | 15 mg/kg, i.p., q2d x 23 days | 34.1% | No significant change |

| Xenograft Mice | A549/Taxol | 15 mg/kg, i.p., q2d x 23 days | 65.8% | No significant change |

| Table 2: In Vivo Efficacy of this compound. TGI reflects the percentage reduction in tumor growth compared to a vehicle-treated control group. Data sourced from MedchemExpress. |

The results are particularly noteworthy in the A549/Taxol resistant model, where this compound achieved a significantly higher rate of tumor growth inhibition, demonstrating its potential to overcome acquired resistance to conventional tubulin-targeting agents.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following section outlines the protocol for the in vivo xenograft study cited above.

In Vivo Xenograft Model Protocol

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in A549 and A549/Taxol non-small cell lung cancer xenograft mouse models.

Animal Model:

-

Species: Mice (specific strain, e.g., BALB/c nude, typically used for xenografts).

-

Cell Implantation: Subcutaneous injection of A549 or A549/Taxol cells into the flank of each mouse. Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before treatment initiation.

Test Article Formulation and Administration:

-

Compound: PROTAC Tubulin-Degrader-1 (Compound W13).

-

Formulation: While the exact in vivo formulation for the cited study is not specified, a common method involves dissolving the compound in a vehicle suitable for intraperitoneal injection. A representative formulation could be:

-

Dissolve the compound in fresh DMSO to create a stock solution.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix.

-

Finally, add ddH₂O to reach the final desired concentration. Note: The mixed solution should be prepared fresh before use.

-

-

Dose: 15 mg/kg.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosing Schedule: One injection every two days for a total of 23 days.

Study Endpoints and Monitoring:

-

Primary Endpoint (Efficacy): Tumor volume measured regularly (e.g., twice weekly) using calipers. Tumor Growth Inhibition (TGI) is calculated at the end of the study.

-

Secondary Endpoint (Tolerability): Animal body weight is recorded regularly as a general indicator of toxicity.

-

Data Analysis: Comparison of tumor growth rates and final tumor weights between the treatment and vehicle control groups.

Conclusion

PROTAC this compound (Compound W13) demonstrates significant in vivo anti-tumor efficacy, particularly in a taxol-resistant non-small cell lung cancer model. Its mechanism of action, which involves the catalytic degradation of tubulin via the ubiquitin-proteasome system, represents a promising strategy to address acquired resistance to conventional microtubule-targeting agents. The preclinical data presented herein, showing potent tumor growth inhibition without significant toxicity at the tested dose, supports the continued investigation of tubulin degraders as a novel class of anticancer therapeutics. Further studies are warranted to explore its pharmacokinetic/pharmacodynamic profile, expand efficacy testing in other resistant tumor models, and formally assess its long-term safety.

References

A Technical Guide to Tubulin Degrader 1: A Tool for Probing Tubulin Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule cytoskeleton, composed of α- and β-tubulin heterodimers, is integral to essential cellular functions, including cell division, intracellular transport, and maintenance of cell structure.[1] The dynamic nature of microtubules makes them a prime target for therapeutic intervention, particularly in oncology.[2] Traditional microtubule-targeting agents, such as taxanes and vinca alkaloids, function by either stabilizing or destabilizing microtubules.[3] However, challenges like drug resistance necessitate the development of agents with novel mechanisms of action.[2][3]

Targeted protein degradation has emerged as a powerful strategy in drug discovery. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system (UPS). Tubulin Degrader 1 (TD1), also known as PROTAC tubulin-Degrader-1 or compound W13, is one such molecule designed to induce the degradation of tubulin. This guide provides a comprehensive overview of TD1, its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying tubulin homeostasis.

Mechanism of Action

This compound is a PROTAC that consists of three key components: a ligand that binds to tubulin, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to both tubulin and CRBN, TD1 forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the tubulin subunits, marking them for degradation by the 26S proteasome. This degradation-based approach offers a distinct mechanism from traditional inhibition and provides a valuable tool for studying the consequences of acute tubulin depletion.

Caption: Mechanism of TD1-mediated tubulin degradation.

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum achievable level of protein degradation.

Table 1: Tubulin Degradation Potency of TD1

| Cell Line | Tubulin Subunit | DC50 (nM) | Treatment Time |

| A549 | α-tubulin | 296 | 48 h |

| β-tubulin | 856 | 48 h | |

| β3-tubulin | 251 | 48 h | |

| A549/Taxol | α-tubulin | 32 | 48 h |

| β-tubulin | 972 | 48 h | |

| β3-tubulin | 5 | 48 h |

Table 2: Antiproliferative Activity of TD1

| Cell Line | IC50 (µM) | Treatment Time |

| MCF-7 | 0.004 | 72 h |

| A549 | 0.011 | 72 h |

| HepG2 | 0.021 | 72 h |

| MGC-803 | 0.009 | 72 h |

| HeLa | 0.015 | 72 h |

| U937 | 0.007 | 72 h |

Experimental Workflow and Protocols

Studying the effects of this compound involves a series of well-defined experimental procedures to quantify tubulin degradation and assess its downstream cellular consequences.

Caption: Workflow for characterizing the effects of TD1.

Protocol 1: Cell Culture and Treatment

This protocol outlines the basic steps for treating cultured cells with TD1.

-

Cell Seeding : Seed mammalian cells (e.g., A549, HeLa) in appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence). Allow cells to adhere and grow to 50-70% confluency.

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Treatment Preparation : On the day of the experiment, dilute the TD1 stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. For dose-response experiments, a serial dilution is recommended. Include a vehicle control group treated with the same final concentration of DMSO (typically ≤0.1%).

-

Cell Treatment : Remove the existing medium from the cells and replace it with the medium containing TD1 or the vehicle control.

-

Incubation : Return the cells to a 37°C, 5% CO2 incubator for the desired duration (e.g., 5, 24, or 48 hours).

Protocol 2: Western Blot Analysis for Tubulin Degradation

This method is used to quantify the levels of tubulin protein following TD1 treatment to determine DC50 and Dmax values.

-

Cell Lysis : After treatment, wash the cells once with ice-cold PBS. Lyse the cells directly in the culture dish by adding 2x SDS sample buffer or a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Processing : If using lysis buffer, incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. For SDS sample buffer, boil the samples at 95-100°C for 5-10 minutes.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 10-25 µg) from each sample onto an SDS-polyacrylamide gel (e.g., 12%). Run the gel to separate proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for α-tubulin or β-tubulin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify the band intensities using densitometry software. Normalize the tubulin signal to the loading control. Calculate the percentage of remaining tubulin relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network to observe the morphological effects of TD1-induced degradation.

-

Cell Preparation : Grow and treat cells on sterile glass coverslips as described in Protocol 1.

-

Fixation : After treatment, wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.

-

Permeabilization : If using paraformaldehyde fixation, wash cells three times with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking : Wash cells three times with PBS. Block with 1-5% BSA in PBST for 1 hour at room temperature to reduce non-specific binding.

-

Primary Antibody Incubation : Dilute a primary antibody against α-tubulin in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation : Wash the coverslips three times with PBST. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining : Wash three times with PBST. If desired, counterstain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

-

Mounting : Wash twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging : Visualize the microtubule network using a fluorescence or confocal microscope.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability and proliferation to determine the cytotoxic effects (IC50) of TD1.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment : After cell attachment, treat the cells with serial dilutions of TD1 for the desired time period (e.g., 72 hours).

-

MTT Addition : Add MTT solution (final concentration ~0.5 mg/ml) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of ~570-590 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the TD1 concentration and use non-linear regression to determine the IC50 value.

Conclusion

This compound is a potent and valuable chemical probe for inducing the acute degradation of cellular tubulin. Its well-defined mechanism of action, operating through the recruitment of the CRBN E3 ligase, provides a powerful alternative to genetic methods like RNAi or CRISPR for studying the functional consequences of tubulin loss. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to employ TD1 effectively in their studies, enabling deeper investigations into tubulin homeostasis, the dynamics of the microtubule cytoskeleton, and the development of novel anticancer therapeutics.

References

The Long-Term Consequences of Tubulin Depletion in Cells: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin, the fundamental building block of microtubules, is paramount to a multitude of critical cellular processes, including cell division, intracellular transport, and the maintenance of cellular architecture. The long-term depletion of cellular tubulin pools, whether through genetic manipulation or pharmacological intervention, elicits a cascade of profound and often detrimental consequences. This technical guide provides a comprehensive overview of the long-term effects of tubulin depletion, detailing the impacts on cellular morphology, division, signaling, and survival. We present quantitative data from key studies, outline detailed experimental protocols for investigating these effects, and provide visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the cytoskeleton, cell cycle regulation, and for professionals in the field of drug development targeting the tubulin-microtubule system.

Introduction: The Central Role of the Tubulin Economy

The cellular microtubule network is a highly dynamic structure, constantly undergoing phases of polymerization and depolymerization in a process known as dynamic instability. This process is exquisitely sensitive to the concentration of free αβ-tubulin heterodimers. The concept of a "tubulin economy" highlights that the finite pool of unpolymerized tubulin is not merely a passive reservoir of subunits but also an active regulator of microtubule dynamics and associated proteins. Long-term disruption of this delicate balance through tubulin depletion leads to significant perturbations in the microtubule cytoskeleton and downstream cellular functions.

Quantitative Effects of Long-Term Tubulin Depletion

The sustained reduction of tubulin levels has quantifiable impacts on various cellular parameters. The following tables summarize key findings from studies investigating the consequences of tubulin depletion.

| Parameter | Experimental System | Method of Depletion/Disruption | Quantitative Observation | Reference |

| Mitotic Spindle Length | Saccharomyces cerevisiae | Genetic mutation affecting tubulin folding (pac10Δ plp1Δ yap4Δ) resulting in ~20% of wild-type tubulin heterodimer levels | Anaphase spindles are ~64% of the length of wild-type spindles. | [1] |

| Cilia Length | Inner Medullary Collecting Duct (IMCD) cells | Pharmacological depletion of soluble tubulin with 1 µM taxol | Mean cilia length reduced from 1.41 µm (DMSO) to 1.11 µm. | [2] |

| Mitotic Errors | U2OS cells | siRNA-mediated depletion of Tubulin Tyrosine Ligase (TTL), leading to increased detyrosinated α-tubulin | Significant increase in the frequency of anaphase cells with lagging chromosomes. | [3] |

| Cell Viability (IC50) | H460 non-small cell lung cancer cells | siRNA-mediated knockdown of βIII-tubulin | IC50 for vincristine decreased to 2.3 ± 0.2 nmol/L; IC50 for paclitaxel decreased to 1.8 ± 0.2 nmol/L. | [4] |

| Mitotic Arrest | H460 cells | Knockdown of βIII-tubulin and treatment with 10 nmol/L vincristine | Slightly higher mitotic index compared to control cells at the same concentration. | [4] |

| Apoptosis | Non-small-cell lung cancer (NSCLC) | shRNA-mediated knockdown of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) | Significant induction of cell apoptosis. | |

| Cell Proliferation | NSCLC cells | shRNA-mediated knockdown of TPPP3 | Significant inhibition of cell proliferation. |

Cellular Consequences of Prolonged Tubulin Depletion

Disruption of Cell Morphology and Cytoskeletal Integrity

Long-term tubulin depletion leads to a disorganized microtubule network. This can manifest as a loss of typical cell morphology, with cells becoming rounded or exhibiting abnormal shapes. The intricate microtubule arrays that are crucial for polarized cells, such as neurons and epithelial cells, are particularly sensitive to tubulin levels.

Impaired Cell Division and Mitotic Defects

A sufficient supply of tubulin is essential for the formation of a functional mitotic spindle. Prolonged tubulin depletion results in:

-

Aberrant Spindle Formation: Cells may form monopolar or multipolar spindles, leading to improper chromosome alignment.

-

Metaphase Arrest: The spindle assembly checkpoint can be activated due to incorrect kinetochore-microtubule attachments, causing a prolonged arrest in metaphase.

-

Chromosome Missegregation: Failure to correct attachment errors can lead to aneuploidy in daughter cells.

-

Cytokinesis Failure: In some cases, cells that exit mitosis without proper chromosome segregation may fail cytokinesis, resulting in binucleated cells.

Disruption of Intracellular Transport and Organelle Positioning

Microtubules serve as tracks for motor proteins like kinesins and dyneins, which transport organelles, vesicles, and protein complexes throughout the cell. Tubulin depletion disrupts this transport system, leading to:

-

Mislocalization of organelles such as the Golgi apparatus and mitochondria.

-

Impaired transport of vesicles, affecting processes like secretion and endocytosis.

-

In neurons, disruption of axonal transport, which is implicated in neurodegenerative diseases.

Ciliogenesis and Ciliary Function Defects

Primary and motile cilia are microtubule-based organelles that play critical roles in signaling and motility. The assembly and maintenance of the ciliary axoneme are dependent on a steady supply of tubulin. Long-term tubulin depletion can cause:

-

Shortened or Absent Cilia: Insufficient tubulin monomers impair the elongation of the ciliary axoneme.

-

Defective Ciliary Signaling: Dysfunctional cilia can lead to a group of genetic disorders known as ciliopathies.

Induction of Apoptosis and Cell Cycle Arrest

In the context of cancer, the disruption of microtubule dynamics through tubulin depletion is a key mechanism of action for many chemotherapeutic agents. Prolonged tubulin depletion can trigger:

-

G2/M Arrest: Disruption of the mitotic spindle leads to cell cycle arrest at the G2/M transition.

-

Apoptosis: Sustained mitotic arrest or cellular stress due to cytoskeletal collapse can activate the intrinsic apoptotic pathway.

Key Signaling Pathways Affected by Tubulin Depletion

The cellular response to tubulin depletion is not merely a passive consequence of a lack of structural components but also involves the modulation of specific signaling pathways.

Tubulin Autoregulation and the PI3K Pathway

Cells possess a sophisticated autoregulatory mechanism to control tubulin levels, primarily by modulating the stability of tubulin mRNA. A high concentration of free tubulin dimers promotes the degradation of tubulin transcripts. Conversely, a decrease in the free tubulin pool, as occurs with microtubule-stabilizing drugs, can lead to an increase in tubulin mRNA stability. Recent evidence has implicated the PI3K signaling pathway in this process. Activation of the PI3K pathway can lead to an increase in tubulin gene expression by influencing microtubule stability and, consequently, the tubulin autoregulatory mechanism.

Microtubule Disruption and TNF Signaling

Disruption of the microtubule network can be sensed by the cell as a stress signal, leading to the activation of inflammatory pathways. In some contexts, microtubule disruption activates non-canonical TNF signaling, leading to the nuclear translocation of NF-κB and the expression of downstream targets. This pathway can ultimately trigger mitosis in certain cell types as a repair response.

Experimental Protocols for Studying Tubulin Depletion

A variety of techniques are employed to induce and analyze the effects of long-term tubulin depletion.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the consequences of tubulin depletion.

Protocol for siRNA-Mediated Tubulin Knockdown

This protocol is for transient knockdown of a specific tubulin isotype in cultured mammalian cells.

Materials:

-

Target cells

-

Complete culture medium

-

siRNA targeting the tubulin gene of interest and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: 24 hours before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Preparation: a. For each well, dilute the required amount of siRNA (e.g., 25 pmol) in Opti-MEM to a final volume of 125 µL. b. In a separate tube, dilute the transfection reagent (e.g., 7.5 µL of RNAiMAX) in Opti-MEM to a final volume of 125 µL. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature.

-

Transfection: Add the 250 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Analysis: After incubation, harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, immunofluorescence to observe phenotype).

Protocol for Western Blot Analysis of Tubulin Levels

This protocol is for quantifying total tubulin protein levels after depletion.

Materials:

-

Cell lysate from control and tubulin-depleted cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target tubulin isotype and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

-

SDS-PAGE: Load 10-25 µg of total protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative tubulin levels, normalized to the loading control.

Protocol for Immunofluorescence Staining of the Microtubule Network

This protocol allows for the visualization of the microtubule cytoskeleton.

Materials:

-

Cells grown on glass coverslips

-

PBS

-

Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if using PFA fixation)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation:

-

For methanol fixation: Aspirate the medium and add ice-cold methanol. Incubate for 3-5 minutes at -20°C.

-

For PFA fixation: Aspirate the medium, wash with PBS, and add 4% PFA. Incubate for 10-15 minutes at room temperature.

-

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (for PFA-fixed cells): Add permeabilization buffer and incubate for 10 minutes. Wash three times with PBS.

-

Blocking: Add blocking buffer and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer, add to the coverslips, and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS.

-

Secondary Antibody Incubation: Dilute the fluorescent secondary antibody in blocking buffer, add to the coverslips, and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the coverslips three times with PBS, protected from light.

-

Nuclear Staining: Add DAPI solution and incubate for 5 minutes.

-

Mounting: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the microtubule network using a fluorescence microscope.

Implications for Research and Drug Development

The profound and multifaceted consequences of long-term tubulin depletion underscore the importance of the microtubule cytoskeleton for cellular homeostasis. For researchers, understanding these consequences provides insights into fundamental cellular processes and the pathogenesis of diseases linked to cytoskeletal defects, such as neurodegenerative disorders and ciliopathies.

For drug development professionals, the sensitivity of cells to tubulin levels is the foundation for a major class of anti-cancer therapeutics. However, the long-term effects of these drugs on non-cancerous cells, particularly those that are post-mitotic but still rely on a dynamic microtubule network like neurons, are a critical consideration. A deeper understanding of the differential sensitivities of various tubulin isotypes to depletion and the downstream signaling consequences can pave the way for the development of more targeted and less toxic therapies.

Conclusion

Long-term tubulin depletion is not a benign event for the cell. It triggers a cascade of events, from the immediate disorganization of the microtubule cytoskeleton to profound, long-term impacts on cell division, intracellular transport, signaling, and survival. The quantitative data and detailed protocols provided in this guide offer a framework for the systematic investigation of these consequences. Future research will likely focus on dissecting the roles of specific tubulin isotypes and post-translational modifications in the cellular response to depletion, offering new avenues for therapeutic intervention in a host of human diseases.

References

- 1. Consequences of Defective Tubulin Folding on Heterodimer Levels, Mitosis and Spindle Morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble levels of cytosolic tubulin regulate ciliary length control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Tubulin detyrosination impairs mitotic error correction by suppressing MCAK centromeric activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: Investigating Tubulin Degradation by the Calmodulin Antagonist W13 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the potential degradation of tubulin in response to treatment with W13, a calmodulin antagonist. The provided methodologies will guide researchers in utilizing Western blot analysis to quantify changes in tubulin protein levels, offering insights into the compound's effects on cytoskeletal integrity.

Data Presentation: Quantitative Analysis of Tubulin Levels

To systematically evaluate the effect of W13 on tubulin levels, both dose-response and time-course experiments are recommended. The results of such studies can be effectively summarized in the following tables.

Table 1: Dose-Response Effect of W13 on Tubulin Levels

| W13 Concentration (µM) | α-Tubulin (Normalized Intensity) | β-Tubulin (Normalized Intensity) | Loading Control (e.g., GAPDH) |

| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 |

All tubulin intensity values should be normalized to the loading control and then expressed relative to the vehicle control.

Table 2: Time-Course Effect of W13 on Tubulin Levels

| Time (hours) | α-Tubulin (Normalized Intensity) | β-Tubulin (Normalized Intensity) | Loading Control (e.g., GAPDH) |

| 0 | 1.00 | 1.00 | 1.00 |

| 6 | |||

| 12 | |||

| 24 | |||

| 48 |